molecular formula C13H10N2O2 B1397998 2-[4-(Hydroxymethyl)phenoxy]nicotinonitrile CAS No. 888967-55-3

2-[4-(Hydroxymethyl)phenoxy]nicotinonitrile

Cat. No. B1397998
M. Wt: 226.23 g/mol
InChI Key: KBRVSVXXUMABLL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-[4-(Hydroxymethyl)phenoxy]nicotinonitrile is unique and contributes to its potential applications in various fields. Unfortunately, the search results do not provide a detailed analysis of its molecular structure.

Scientific Research Applications

Primitive Earth Synthesis

Nicotinonitrile derivatives, including 2-[4-(Hydroxymethyl)phenoxy]nicotinonitrile, can be synthesized under primitive earth conditions. The electric discharge of ethylene and ammonia yields pyridine and hydrogen cyanide, which then react to form cyanopyridines, precursors to nicotinonitrile compounds (Friedmann, Miller, & Sanchez, 1971).

Antimicrobial Properties

Some nicotinonitrile derivatives demonstrate antibacterial and antifungal properties. The synthesis of various substituted nicotinonitriles has shown potential in creating novel antimicrobial agents (Behalo, 2008).

Chemical Synthesis and Crystal Structure

Nicotinonitriles, including those with hydroxymethylphenoxy groups, have been synthesized through multi-component reactions, characterized by spectroscopy, and analyzed via single-crystal X-ray diffraction. These studies contribute to understanding their molecular structure and properties (Yang et al., 2011).

Luminescent Properties

Some nicotinonitrile derivatives exhibit promising luminescent properties. For instance, studies on 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile revealed its potential as a blue light-emitting material, showcasing its application in photophysics (Ahipa, Kamath, Kumar, & Adhikari, 2014).

Antioxidant and Anti-inflammatory Activity

Coumarin derivatives synthesized from nicotinonitrile compounds have shown significant antioxidant and anti-inflammatory activities. These properties open avenues for therapeutic applications in managing oxidative stress and inflammation-related disorders (Al-Hazmy et al., 2022).

Corrosion Inhibition

Nicotinonitrile derivatives have been found effective as corrosion inhibitors for metals in acidic environments. Their adsorption on metal surfaces increases resistance to corrosion, making them useful in industrial applications (Singh, Makowska-Janusik, Slovenský, & Quraishi, 2016).

Safety And Hazards

The safety data sheet for 2-[4-(Hydroxymethyl)phenoxy]nicotinonitrile is available , but the specific safety and hazard information is not provided in the search results.

properties

IUPAC Name

2-[4-(hydroxymethyl)phenoxy]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c14-8-11-2-1-7-15-13(11)17-12-5-3-10(9-16)4-6-12/h1-7,16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRVSVXXUMABLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC=C(C=C2)CO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Hydroxymethyl)phenoxy]nicotinonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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